"Diethenyl ethanedioate" synthesis from vinyl acetate and oxalic acid
"Diethenyl ethanedioate" synthesis from vinyl acetate and oxalic acid
An In-depth Technical Guide to the Synthesis of Diethenyl Ethanedioate from Vinyl Acetate and Oxalic Acid
Disclaimer: The synthesis of diethenyl ethanedioate (divinyl oxalate) from vinyl acetate and oxalic acid is not a widely documented procedure in scientific literature. This guide provides a comprehensive overview based on the principles of transvinylation and protocols for similar dicarboxylic acids. The experimental protocol detailed herein is a proposed methodology and would require optimization by researchers.
Introduction
Diethenyl ethanedioate, also known as divinyl oxalate, is a diester of oxalic acid and a potentially valuable monomer in polymer chemistry. Its synthesis via the transvinylation of oxalic acid with vinyl acetate represents a theoretically direct and atom-economical route. This process involves the exchange of the acetyl group of vinyl acetate with the carboxylate group of oxalic acid. The reaction is typically catalyzed by transition metal complexes, most commonly those of palladium and ruthenium.
This technical guide outlines the theoretical basis, a proposed experimental protocol, potential challenges, and relevant data for the synthesis of diethenyl ethanedioate. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of novel vinyl monomers.
The Transvinylation Reaction
Transvinylation is a reversible reaction where the vinyl group of a vinyl ester is transferred to a carboxylic acid.[1] In the context of this guide, the reaction is as follows:
Oxalic Acid + 2 Vinyl Acetate ⇌ Diethenyl Ethanedioate + 2 Acetic Acid
To drive the equilibrium towards the product side, a large excess of vinyl acetate is typically used. The reaction is catalyzed by metal salts, with palladium(II) and ruthenium(II) complexes being the most common substitutes for the historically used but toxic mercury(II) salts.[1]
A significant challenge in the transvinylation of dicarboxylic acids is the potential for catalyst deactivation.[1] The choice of catalyst, solvent, and reaction conditions is therefore critical to achieving a reasonable yield.
Proposed Experimental Protocol
This protocol is based on established procedures for the transvinylation of other dicarboxylic acids and should be considered a starting point for experimental work.[1]
3.1. Materials and Reagents
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Oxalic acid (anhydrous)
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Vinyl acetate (inhibitor-free)
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Palladium(II) acetate (Pd(OAc)₂)
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Pyridine
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Anhydrous solvent (e.g., toluene, dioxane)
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Sodium carbonate (for neutralization)
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Magnesium sulfate or sodium sulfate (for drying)
3.2. Equipment
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle or oil bath
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Inert atmosphere setup (e.g., nitrogen or argon line)
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Rotary evaporator
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Standard laboratory glassware for workup and purification
3.3. Procedure
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Catalyst Preparation: In a separate flask, prepare the catalyst complex, for example, bis(pyridine)palladium(II) acetate ([Py]₂Pd(OAc)₂), by dissolving palladium(II) acetate and pyridine in a minimal amount of anhydrous solvent.
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Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous oxalic acid and a large excess of inhibitor-free vinyl acetate (e.g., a 1:10 to 1:20 molar ratio of oxalic acid to vinyl acetate). Add the anhydrous solvent.
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Reaction Initiation: Add the prepared catalyst solution to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), if standards are available.
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Catalyst Reactivation (if necessary): Due to potential catalyst deactivation, a single addition of the catalyst may result in low conversion. If the reaction stalls, cooling the mixture and adding a subsequent portion of the catalyst may be necessary to drive the reaction to completion.[1]
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Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium carbonate.
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Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Generalized Reaction Parameters for Transvinylation of Dicarboxylic Acids
| Parameter | Value/Range | Reference |
| Catalyst | Palladium(II) acetate, Ruthenium complexes | [1] |
| Ligand | Pyridine, 2,2'-bipyridyl, 1,10-phenanthroline | |
| Molar Ratio (Acid:Vinyl Acetate) | 1:10 - 1:20 | [1] |
| Temperature | 60 - 120 °C (solvent dependent) | [1] |
| Reaction Time | 4 - 24 hours | [1] |
| Yield (for other divinyl esters) | Can be up to 65% with multiple catalyst additions | [1] |
Table 2: Predicted and Reference Spectroscopic Data
| Property | Predicted/Reference Data for Diethenyl Ethanedioate | Notes |
| ¹H NMR | Predicted: Signals for vinyl protons (δ ≈ 4.5-5.0 ppm and 7.0-7.5 ppm) | Specific data not found in the search. Predictions are based on the structure. |
| ¹³C NMR | Predicted: Signals for carbonyl carbon (δ ≈ 155-165 ppm) and vinyl carbons (δ ≈ 90-100 ppm and 140-150 ppm) | Specific data not found. |
| IR (Infrared) Spectroscopy | Predicted: Strong C=O stretch (≈ 1750-1770 cm⁻¹), C=C stretch (≈ 1640 cm⁻¹), and C-O stretch (≈ 1100-1300 cm⁻¹) | Specific data not found. |
Mandatory Visualizations
Diagram 1: Generalized Signaling Pathway for Palladium-Catalyzed Transvinylation
